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Introduction
3,6-Diiodopyridazine (CAS No: 20698-04-8) is a versatile heterocyclic intermediate that has

garnered significant attention in organic synthesis and medicinal chemistry.[1] Its unique

molecular structure, featuring a pyridazine ring substituted with two iodine atoms at the 3 and 6

positions, makes it a valuable building block for the construction of complex molecules. The

high reactivity of the carbon-iodine bonds allows for a variety of cross-coupling reactions,

enabling the synthesis of diverse pyridazine derivatives with potential applications in

pharmaceuticals, agrochemicals, and materials science.[1][2] This technical guide provides a

comprehensive overview of the commercial availability of 3,6-diiodopyridazine, detailed

synthetic protocols, and its applications in drug discovery and development.

Commercial Availability
3,6-Diiodopyridazine is commercially available from a range of chemical suppliers. The purity

and quantity offered can vary, catering to both small-scale research and larger-scale

development needs. Below is a summary of representative suppliers and their typical product

specifications.
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Supplier Purity
Available
Quantities

CAS Number

Sigma-Aldrich 97%
Gram to multi-gram

scale
20698-04-8

Symax Laboratories Lab Grade Kilogram scale 20698-04-8

Alchem Pharmtech - Inquire for details 20698-04-8

BenchChem - Inquire for details 20698-04-8

Note: This table is not exhaustive and is intended to provide a representative sample of

commercial sources. Researchers are encouraged to consult the suppliers' websites for the

most up-to-date information on availability and pricing.

Synthesis of 3,6-Diiodopyridazine
The synthesis of 3,6-diiodopyridazine is typically achieved in a two-step process starting from

readily available maleic anhydride. The first step involves the formation of 3,6-

dihydroxypyridazine (maleic hydrazide), which is then converted to 3,6-dichloropyridazine. The

final step is a halogen exchange reaction (Finkelstein reaction) to yield the desired 3,6-
diiodopyridazine.

Step 1: Synthesis of 3,6-Dichloropyridazine
The synthesis of the key intermediate, 3,6-dichloropyridazine, has been well-established. A

common method involves the reaction of 3,6-dihydroxypyridazine with a chlorinating agent like

phosphorus oxychloride (POCl₃).[3][4]

Experimental Protocol:

Preparation of 3,6-Dihydroxypyridazine: In a suitable reaction vessel, hydrazine hydrate is

reacted with maleic anhydride in an acidic aqueous solution. The mixture is heated to reflux,

typically around 110°C, for several hours.[5] Upon cooling, 3,6-dihydroxypyridazine

precipitates and can be collected by filtration.
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Chlorination: To a flask charged with 3,6-dihydroxypyridazine, phosphorus oxychloride

(POCl₃) is added. The reaction mixture is heated, often to around 80°C, and stirred for

several hours.[4] After the reaction is complete, the excess POCl₃ is removed under reduced

pressure. The residue is then carefully quenched with ice-water and neutralized with a base

(e.g., sodium bicarbonate or ammonia) to a pH of approximately 8.[3][4] The crude 3,6-

dichloropyridazine is then extracted with an organic solvent (e.g., ethyl acetate or

dichloromethane), dried, and purified, typically by recrystallization or column

chromatography.

Step 2: Synthesis of 3,6-Diiodopyridazine (Finkelstein
Reaction)
The conversion of 3,6-dichloropyridazine to 3,6-diiodopyridazine is achieved through a

Finkelstein reaction, which involves a halogen exchange.[6][7][8]

Experimental Protocol:

In a round-bottom flask, 3,6-dichloropyridazine is dissolved in a suitable polar aprotic solvent

such as acetone or dimethylformamide (DMF).[7][8]

An excess of sodium iodide (NaI) is added to the solution. The use of excess NaI helps to

drive the equilibrium towards the formation of the diiodo product.

The reaction mixture is heated to reflux and stirred for several hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

As the reaction proceeds, the less soluble sodium chloride (NaCl) precipitates from the

acetone, further driving the reaction to completion.[8]

Upon completion, the reaction mixture is cooled, and the precipitated NaCl is removed by

filtration.

The filtrate is concentrated under reduced pressure, and the resulting crude 3,6-
diiodopyridazine is purified by recrystallization from a suitable solvent (e.g., ethanol) to

yield the final product.
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Step 1: Synthesis of 3,6-Dichloropyridazine

Step 2: Finkelstein Reaction

Maleic Anhydride 3,6-Dihydroxypyridazine
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 Heat
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3,6-Diiodopyridazine

 Reflux in Acetone
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Synthetic pathway for 3,6-diiodopyridazine.

Applications in Drug Discovery and Development
The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous

derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-

inflammatory, antimicrobial, and cardiovascular effects.[9][10][11] 3,6-Diiodopyridazine serves

as a key starting material for the synthesis of novel pyridazine-based drug candidates. The two

iodine atoms provide reactive handles for the introduction of various substituents through

cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of 3,6-disubstituted pyridazines have been investigated as potential anticancer

agents, with some compounds showing potent anti-proliferative activity against human cancer

cell lines.[10] The ability to readily modify the 3 and 6 positions of the pyridazine ring using 3,6-
diiodopyridazine is crucial for optimizing the efficacy and selectivity of these compounds. For

instance, N³, N⁶-diphenylpyridazine-3,6-diamine derivatives have been synthesized and
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evaluated for their antimicrobial activity, demonstrating the potential of this scaffold in

developing new anti-infective agents.[12]

Utility in Cross-Coupling Reactions
3,6-Diiodopyridazine is an excellent substrate for various palladium-catalyzed cross-coupling

reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1] These reactions are

fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-

heteroatom bonds.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between

3,6-diiodopyridazine and an organoboron compound, typically a boronic acid or ester.[13][14]

This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Representative Experimental Protocol:

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), 3,6-
diiodopyridazine, a boronic acid (1.1-1.5 equivalents per iodine), a palladium catalyst (e.g.,

Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents per iodine) are

combined.[15]

A degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and

water, is added.

The reaction mixture is heated to a temperature typically ranging from 80 to 110°C and

stirred until the starting material is consumed, as monitored by TLC or LC-MS.

After cooling to room temperature, the reaction is quenched with water and extracted with an

organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

desired 3,6-disubstituted pyridazine.
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Sonogashira Coupling
The Sonogashira coupling allows for the formation of a carbon-carbon bond between 3,6-
diiodopyridazine and a terminal alkyne.[16][17] This reaction is instrumental in the synthesis

of arylalkynes and conjugated enynes.

Representative Experimental Protocol:

To a reaction vessel under an inert atmosphere, 3,6-diiodopyridazine, a palladium catalyst

(e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (typically an amine like

triethylamine or diisopropylamine, which can also serve as the solvent) are added.[18][19]

The terminal alkyne (1.1-1.5 equivalents per iodine) is then added.

The reaction is typically stirred at room temperature or slightly elevated temperatures until

completion.

Upon completion, the reaction mixture is diluted with an organic solvent and washed with an

aqueous solution (e.g., ammonium chloride) to remove the amine base and copper salts.

The organic layer is dried and concentrated, and the crude product is purified by column

chromatography.
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General Cross-Coupling Experimental Workflow
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A generalized experimental workflow for cross-coupling reactions.
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Conclusion
3,6-Diiodopyridazine is a commercially accessible and highly valuable building block for

chemical synthesis. Its preparation from common starting materials is well-documented, and its

reactivity in palladium-catalyzed cross-coupling reactions provides a facile route to a wide array

of functionalized pyridazine derivatives. For researchers and professionals in drug discovery

and materials science, 3,6-diiodopyridazine offers a versatile platform for the design and

synthesis of novel molecules with tailored properties and biological activities. The detailed

protocols and workflow diagrams provided in this guide serve as a practical resource for the

effective utilization of this important heterocyclic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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